molecular formula C14H9ClN2O2 B11849700 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11849700
M. Wt: 272.68 g/mol
InChI Key: OSYQEFFUKRDFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,2-A]pyridine core, which is further functionalized with a carboxylic acid group. Imidazo[1,2-A]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by cyclization and subsequent carboxylation. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The key steps include the preparation of intermediates, followed by cyclization and functionalization to introduce the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
  • 2-(4-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
  • 2-(2-Bromophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Uniqueness

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19)

InChI Key

OSYQEFFUKRDFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)Cl

Origin of Product

United States

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